molecular formula C22H22FNO5S B2895159 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(1-(4-methoxyphenyl)ethyl)furan-2-carboxamide CAS No. 1428360-18-2

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(1-(4-methoxyphenyl)ethyl)furan-2-carboxamide

Cat. No.: B2895159
CAS No.: 1428360-18-2
M. Wt: 431.48
InChI Key: GYDOTHVPSUPBMN-UHFFFAOYSA-N
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Description

5-(((2-Fluorobenzyl)sulfonyl)methyl)-N-(1-(4-methoxyphenyl)ethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a sulfonylmethyl group substituted with a 2-fluorobenzyl moiety and an N-(1-(4-methoxyphenyl)ethyl) side chain. For instance, compounds with sulfonylmethyl substituents on furan rings are often associated with protease inhibition or kinase modulation, as seen in studies of BACE1 inhibitors (e.g., ZPX394 in ) and non-zinc-binding MMP-13 inhibitors (). The 2-fluorobenzyl and 4-methoxyphenyl groups suggest possible enhancements in lipophilicity and target binding compared to simpler analogs.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-[1-(4-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO5S/c1-15(16-7-9-18(28-2)10-8-16)24-22(25)21-12-11-19(29-21)14-30(26,27)13-17-5-3-4-6-20(17)23/h3-12,15H,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDOTHVPSUPBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares a core furan-2-carboxamide scaffold with modifications at two critical positions:

  • Position 5 : A sulfonylmethyl group substituted with a 2-fluorobenzyl moiety.
  • N-substituent : A 1-(4-methoxyphenyl)ethyl group.

Comparison with Analogous Compounds

(i) 5-(((2-Chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 1448128-00-4, )

  • Structural Differences :
    • Position 5 : 2-Chlorobenzyl instead of 2-fluorobenzyl.
    • N-substituent : Pyridin-4-ylmethyl instead of 1-(4-methoxyphenyl)ethyl.
  • The pyridinyl group introduces basicity, contrasting with the methoxyphenyl’s electron-donating properties.
  • Molecular Weight : 404.9 g/mol (vs. ~435 g/mol estimated for the target compound).

(ii) N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide ()

  • Structural Differences :
    • Position 5 : 3-Nitrophenyl instead of sulfonylmethyl-2-fluorobenzyl.
    • N-substituent : 4-Methylthiazolyl instead of 1-(4-methoxyphenyl)ethyl.
  • Impact : The nitro group enhances electron-withdrawing effects, which may improve metabolic stability but reduce solubility.

(iii) Sch225336 ()

  • Structural Differences :
    • Contains a bis-sulfone core and a methoxyphenyl group but lacks the furan ring.
  • Functional Relevance : Demonstrated CB2 receptor selectivity, highlighting the role of sulfonyl groups in receptor interaction.

(iv) N-(1-(2-Fluorophenyl)ethyl)-5-(methylsulfonyl)furan-2-carboxamide (Hypothetical Analog)

  • Structural Similarities :
    • Fluorinated benzyl and sulfonylmethyl groups.
  • Hypothesized Impact: The 2-fluorobenzyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₂₂H₂₁FN₂O₅S ~435 2-Fluorobenzyl, 4-methoxyphenylethyl N/A
5-(((2-Chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide C₁₉H₁₇ClN₂O₄S 404.9 2-Chlorobenzyl, pyridinylmethyl
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide C₁₅H₁₁N₃O₄S 329.3 3-Nitrophenyl, 4-methylthiazolyl
Sch225336 (Bis-sulfone CB2 ligand) C₂₄H₃₀N₂O₆S₂ 514.6 Bis-sulfone, methoxyphenyl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(1-(4-methoxyphenyl)ethyl)furan-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. Key steps include:

Sulfonation : Reacting 2-fluorobenzyl mercaptan with a sulfonating agent (e.g., H₂O₂ in acetic acid) to form the sulfonyl group.

Methylation : Introducing the sulfonylmethyl group to the furan ring via nucleophilic substitution.

Carboxamide Coupling : Using coupling agents like EDC/HOBt to conjugate the furan-2-carboxylic acid derivative with the 1-(4-methoxyphenyl)ethylamine moiety.

  • Critical Parameters : Solvent choice (DMF or dichloromethane), temperature control (0–5°C during sulfonation), and stoichiometric ratios (1.2:1 sulfonating agent:thiol) are vital for yield optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzyl sulfonyl peaks at δ 3.8–4.2 ppm, methoxyphenyl at δ 3.7 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₂₂H₂₁FNO₅S: 430.12 g/mol).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What solubility profiles are critical for in vitro assays?

  • Methodological Answer : The compound is lipophilic due to its fluorobenzyl and methoxyphenyl groups. Recommended solvents:

  • Stock Solutions : DMSO (50 mM), diluted in assay buffers with <0.1% DMSO to avoid cytotoxicity.
  • Stability : Monitor degradation in PBS (pH 7.4) via LC-MS over 24 hours; instability may require cold storage (-20°C) .

Advanced Research Questions

Q. How can conflicting bioactivity data between batches be resolved?

  • Methodological Answer : Discrepancies often arise from:

Impurity Profiles : Use LC-MS to detect byproducts (e.g., incomplete sulfonation intermediates).

Crystallinity Differences : Perform X-ray diffraction or DSC to assess polymorphic forms affecting solubility.

Batch-Specific SAR : Re-test biological activity with orthogonal assays (e.g., SPR for target binding vs. cell-based assays) .

Q. What strategies optimize reaction yields for the sulfonylmethyl furan intermediate?

  • Methodological Answer :

  • Catalyst Screening : Test bases like NaH or K₂CO₃ for deprotonation efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs conventional) while maintaining >80% yield .

Q. How does the fluorobenzyl sulfonyl group influence target selectivity?

  • Methodological Answer :

  • Computational Docking : Model interactions with target proteins (e.g., kinases) to identify hydrogen bonding with the sulfonyl group.
  • Comparative SAR : Synthesize analogs replacing fluorine with Cl or H; assess IC₅₀ shifts in enzyme inhibition assays.
  • Metabolic Stability : Fluorine’s electronegativity may reduce CYP450-mediated metabolism, enhancing half-life .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :

  • Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) in LC-MS/MS to normalize recovery rates.
  • Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 430 → 312 for quantification) to achieve sub-nM sensitivity.
  • Protein Binding : Pre-treat plasma samples with acetonitrile (3:1 v/v) to disrupt compound-albumin interactions .

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